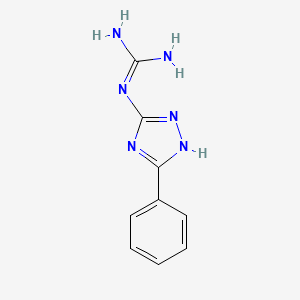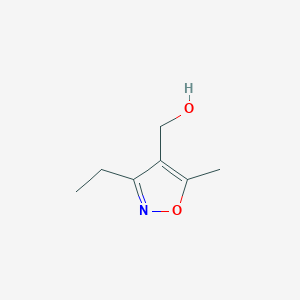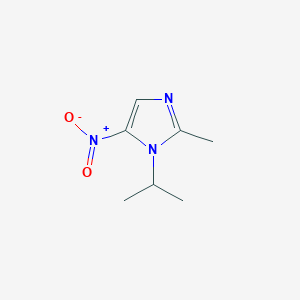
N-(3-phenyl-1H-1,2,4-triazol-5-yl)guanidine
Vue d'ensemble
Description
“N-(3-phenyl-1H-1,2,4-triazol-5-yl)guanidine” is a derivative of 1,2,4-triazole . Triazole derivatives are important active pharmaceutical scaffolds that can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “N-(3-phenyl-1H-1,2,4-triazol-5-yl)guanidine”, involves spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The yield and melting point (M.P.) of the synthesized compounds can vary .Molecular Structure Analysis
The molecular structure of “N-(3-phenyl-1H-1,2,4-triazol-5-yl)guanidine” and its derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these compounds are characterized by the presence of signals for C=O groups .Chemical Reactions Analysis
The chemical reactions of “N-(3-phenyl-1H-1,2,4-triazol-5-yl)guanidine” involve various functional groups. The 1H NMR spectrum shows singlet peaks assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-phenyl-1H-1,2,4-triazol-5-yl)guanidine” include thermal stability, density, and optimal oxygen balance . The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Applications De Recherche Scientifique
Anticancer Activity
1,2,4-triazole derivatives, including the compound , have shown promising anticancer activity . They have been synthesized and evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .
Antimicrobial Activity
1,2,4-triazole derivatives have demonstrated extensive antimicrobial activities . They have been found to be effective against a variety of enzymes and receptors in biological systems, making them versatile in combating different types of microbial infections .
Anti-inflammatory Activity
These compounds have also been found to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Analgesic Activity
1,2,4-triazole derivatives have been reported to possess analgesic (pain-relieving) properties . This suggests potential applications in pain management .
Antiviral Activity
These compounds have shown antiviral properties, indicating potential use in the treatment of viral infections .
Use in Organic Synthesis
1,2,4-triazole derivatives have found broad applications in organic synthesis . They are used as intermediates in various organic reactions .
Use in Material Science
These compounds have applications in material science, including the development of polymers .
Use in Fluorescent Imaging
1,2,4-triazole derivatives have been used in fluorescent imaging, providing a valuable tool in biological research .
Orientations Futures
The future directions for “N-(3-phenyl-1H-1,2,4-triazol-5-yl)guanidine” and its derivatives include the discovery and development of more effective and potent anticancer agents . These compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been associated with numerous biomedical applications , such as antibacterial activity , antifungal , anticancer , antioxidant activity, and anticonvulsant effects .
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Compounds with a similar 1,2,4-triazole structure have been associated with numerous biological properties such as antimicrobial , anti-inflammatory , and antifungal activities.
Result of Action
Compounds with a similar 1,2,4-triazole structure have demonstrated weak to high cytotoxic activities against different tumor cell lines .
Propriétés
IUPAC Name |
2-(5-phenyl-1H-1,2,4-triazol-3-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6/c10-8(11)13-9-12-7(14-15-9)6-4-2-1-3-5-6/h1-5H,(H5,10,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDGVQATWPQPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate](/img/structure/B6612468.png)



![3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane](/img/structure/B6612491.png)
![Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro-](/img/structure/B6612496.png)



![4-({3-[3-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexan-1-ol](/img/structure/B6612518.png)
![3-{6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid](/img/structure/B6612525.png)